molecular formula C22H27ClN4O4S B2986262 N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215555-19-3

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2986262
CAS No.: 1215555-19-3
M. Wt: 478.99
InChI Key: USOYZSGEIREYSN-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a benzothiazole-derived compound with a complex structure. It features a 4-ethoxy-substituted benzothiazole core linked to a 4-nitrobenzamide moiety via a diethylaminoethyl chain, with the hydrochloride salt enhancing solubility. The nitro group at the para position of the benzamide may influence electronic properties and binding interactions, while the ethoxy group on the benzothiazole ring could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)14-15-25(21(27)16-10-12-17(13-11-16)26(28)29)22-23-20-18(30-6-3)8-7-9-19(20)31-22;/h7-13H,4-6,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOYZSGEIREYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the ethoxy group: The benzo[d]thiazole intermediate can be ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Nitration of the benzamide: The nitration of the benzamide moiety can be carried out using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling of the diethylaminoethyl group: The final step involves coupling the diethylaminoethyl group to the ethoxybenzo[d]thiazol-2-yl-4-nitrobenzamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in target cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

4-Cyano Substitution

Compound: 4-Cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

  • Molecular Formula : C₂₃H₂₇ClN₄O₂S
  • Key Difference: Replacement of the nitro group with a cyano group (-CN).
  • Its smaller size may improve steric compatibility in enzyme active sites .
Sulfamoyl Substitution

Compound: N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

  • Molecular Formula : C₂₉H₃₅ClN₄O₄S₂
  • Key Difference : Introduction of a sulfamoyl group (-SO₂NMePh) at the benzamide para position.
  • Impact : The sulfamoyl group enhances hydrogen-bonding capacity and may improve interactions with charged residues in proteins. This substitution is common in protease inhibitors .

Variations in the Aminoethyl Side Chain

Dimethylaminoethyl vs. Diethylaminoethyl

Compound: N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

  • Molecular Formula : C₁₄H₂₀ClN₃OS
  • Key Difference: Replacement of diethylaminoethyl with dimethylaminoethyl.
  • Impact : Reduced steric bulk from methyl groups may increase membrane permeability but decrease binding stability due to weaker hydrophobic interactions .

Modifications to the Benzothiazole Ring

Ethoxy vs. Methoxy or Methylthio Substituents

Compound: 4-Chloro-N-(2-(diethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

  • Key Difference : Substitution of ethoxy (-OEt) with methylthio (-SMe).
  • However, it may also reduce metabolic stability due to susceptibility to oxidation .
Fluorine Substituents

Compound : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Key Difference : Fluorine atoms on the benzamide ring.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Structural Analogues with Heterocyclic Additions

Compound: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

  • Key Feature : Incorporation of a 1,2,3-triazole linker.
  • Impact : Triazole rings improve water solubility and participate in click chemistry for targeted drug delivery .

Comparative Data Table

Compound Name Substituent (Benzamide) Benzothiazole Substituent Molecular Formula Molecular Weight Key Feature Reference ID
N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride 4-NO₂ 4-Ethoxy C₂₃H₂₆ClN₅O₃S* 512.0 Nitro group for electron effects
4-Cyano analogue 4-CN 4-Ethoxy C₂₃H₂₇ClN₄O₂S 459.0 Cyano for steric adjustment
Sulfamoyl analogue 4-SO₂NMePh 4-Ethoxy C₂₉H₃₅ClN₄O₄S₂ 603.2 Sulfamoyl for H-bonding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F 5-Cl C₁₀H₆ClF₂N₂OS 290.7 Fluorine for stability

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, identified by CAS number 1215555-19-3, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN4O4SC_{22}H_{27}ClN_{4}O_{4}S, with a molecular weight of 479.0 g/mol. The compound features a complex structure that includes a diethylamino group, a benzo[d]thiazole moiety, and a nitrobenzamide segment.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated the following:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus 1464
Bacillus subtilis 1632
Escherichia coli 81024
Pseudomonas aeruginosa 81024
Candida albicans 1564

The compound displayed strong activity against Gram-positive bacteria and moderate activity against yeast, while showing limited effectiveness against Gram-negative bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may bind to enzymes involved in bacterial metabolism, thereby inhibiting their function.
  • DNA Interaction : It may interfere with DNA replication or transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to cell death .

Case Studies

  • Antibacterial Activity Evaluation : A study published in PubMed investigated the antibacterial properties of the compound through various assays. The results indicated that this compound effectively inhibited the growth of several bacterial strains, establishing its potential as an antimicrobial agent .
  • Synthesis and Characterization : Another research effort focused on synthesizing related compounds and examining their biological properties. The synthesis involved multiple steps including the formation of the benzo[d]thiazole ring and subsequent modifications to introduce functional groups conducive to biological activity .

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